

In-Depth Technical Guide: Biological Properties of the Hexapeptide CCK-27-32-Amide

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Compound of Interest		
Compound Name:	Cholecystokinin (27-32)-amide	
Cat. No.:	B1668894	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological properties of the hexapeptide CCK-27-32-amide, a C-terminal fragment of cholecystokinin (CCK). This document synthesizes available data on its receptor binding, signaling mechanisms, and physiological effects, presenting quantitative data in structured tables for comparative analysis. Detailed experimental methodologies for key cited assays are provided, along with visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's pharmacological profile. CCK-27-32-amide, specifically the N-terminally protected form Z-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-NH2, has been identified as a potent cholecystokinin receptor antagonist.[1] Its ability to counteract the effects of CCK in both the central nervous system and the periphery underscores its potential as a valuable tool in physiological research and as a lead compound in drug development.

Introduction

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter involved in a myriad of physiological processes, including digestion, satiety, and anxiety. Its actions are mediated through two G-protein coupled receptor subtypes: CCK-A (alimentary) and CCK-B (brain). The hexapeptide CCK-27-32-amide, representing the amino acid sequence Tyr(SO3H)-Met-Gly-Trp-Met-Asp-NH2, is a significant fragment of the full-length CCK peptide. Early research into the structure-activity relationships of CCK identified this C-terminal region as critical for



receptor interaction. This guide focuses on the biological characteristics of this hexapeptide, with a particular emphasis on its antagonistic properties at CCK receptors.

Receptor Binding and Affinity

CCK-27-32-amide and its derivatives have been evaluated for their ability to bind to CCK-A and CCK-B receptors. While precise Ki or IC50 values for the unmodified CCK-27-32-amide are not extensively documented in readily available literature, studies on closely related analogs provide significant insights into its binding characteristics. The N-terminally protected derivative, Z-CCK-27-32-NH2, has been described as a potent CCK receptor antagonist.[1]

One study provided a relative potency for CBZ-CCK-27-32-NH2, indicating it is approximately 300-fold less potent than the selective CCK-B antagonist L-365,260 and 30-fold less potent than the CCK-A antagonist L-364,718 at inhibiting binding to CCK-B receptors.[2] Another study on derivatives of CCK-(26-32) reported that CCK-(26-32)-NH2 competitively inhibited the binding of 125I-cholecystokinin to pancreatic acini (a source of CCK-A receptors).

Table 1: Comparative Binding Affinities of CCK-27-32-Amide Analogs and Other CCK Ligands

Compound	Receptor Subtype	IC50 / Relative Potency	Tissue/Cell Line	Reference
CBZ-CCK-27-32- NH2	ССК-В	~300-fold less potent than L- 365,260	Guinea Pig Chief Cells	[2]
CCK-(26-32)- NH2	CCK-A	IC50 \approx 5 μ M (for binding inhibition)	Guinea Pig Pancreatic Acini	

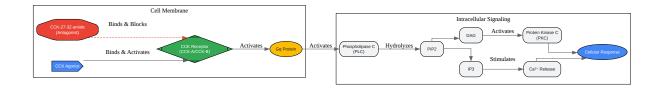
Note: Data for CCK-27-32-amide is limited; values for closely related analogs are presented for comparative purposes.

Signaling Pathways

CCK receptors are classical G-protein coupled receptors (GPCRs). The CCK-A and CCK-B subtypes are known to primarily couple to the Gq family of G-proteins.[3] Activation of these



receptors by an agonist leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). As a competitive antagonist, CCK-27-32-amide is expected to block these downstream signaling events by preventing the binding of endogenous CCK or other agonists to the receptor. It does not initiate a signal itself but occupies the binding site, thereby inhibiting the agonist-induced cascade.



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Caption: Antagonistic action of CCK-27-32-amide on the CCK receptor signaling pathway.

Physiological Effects and Experimental Data Inhibition of Gastrin-Induced Acid Secretion

Z-CCK-27-32-NH2 has been shown to inhibit gastrin-induced acid secretion in vivo in rats.[1] This effect is likely mediated by the blockade of CCK-B receptors on enterochromaffin-like (ECL) cells and parietal cells in the gastric mucosa.

Table 2: Effect of Z-CCK-27-32-NH2 on Gastrin-Induced Acid Secretion



Experimental Model	Agonist	Antagonist	Effect	Reference
Rat	Gastrin	Z-CCK-27-32- NH2	Inhibition of acid secretion	[1]

Antagonism of CCK-8 Effects in the Central Nervous System

The hexapeptide has been demonstrated to antagonize the actions of the C-terminal octapeptide of cholecystokinin (CCK-8) in the central nervous system.[1] CCK-8 administered centrally can influence dopamine release and induce satiety.[4][5] The antagonistic action of CCK-27-32-amide suggests its ability to cross the blood-brain barrier to some extent or its effectiveness when administered directly into the CNS.

Table 3: Central Nervous System Effects of CCK-27-32-Amide

Experimental Model	Agonist	Antagonist	Observed Effect of Antagonist	Reference
Rat (in vivo)	CCK-8	Z-CCK-27-32- NH2	Antagonism of CCK-8 action	[1]

Experimental ProtocolsRadioligand Binding Assay for CCK Receptors

Objective: To determine the binding affinity of CCK-27-32-amide for CCK-A and CCK-B receptors.

Materials:

- Cell membranes prepared from cell lines expressing either human CCK-A or CCK-B receptors.
- Radioligand: [1251]CCK-8 or other suitable high-affinity radiolabeled CCK analog.

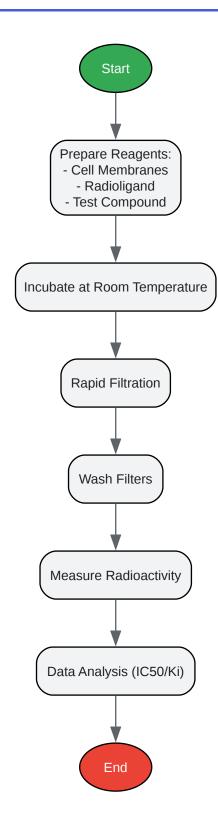


- CCK-27-32-amide (test compound).
- Non-specific binding control: High concentration of unlabeled CCK-8 (e.g., 1 μM).
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4).
- Glass fiber filters.
- Scintillation counter.

Procedure:

- Incubate cell membranes (20-50 µg protein) with a fixed concentration of radioligand (e.g., 25-50 pM) and varying concentrations of CCK-27-32-amide in the binding buffer.
- For total binding, incubate membranes with radioligand only.
- For non-specific binding, incubate membranes with radioligand and a high concentration of unlabeled CCK-8.
- Incubate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters.
- Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a gamma counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.





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Caption: Workflow for a competitive radioligand binding assay.



In Vivo Model for Antagonism of CCK-8 Induced Effects in the CNS

Objective: To assess the ability of CCK-27-32-amide to antagonize CCK-8-induced behavioral changes (e.g., satiety) in rodents.

Materials:

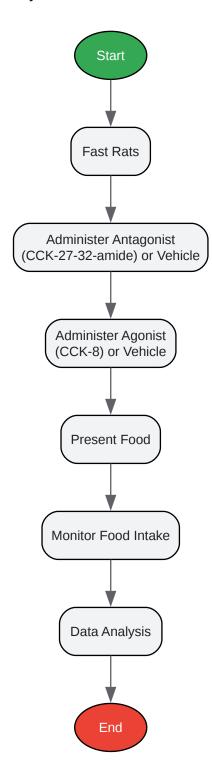
- Adult male Wistar rats with surgically implanted intracerebroventricular (ICV) cannulae.
- CCK-8 solution for ICV injection.
- CCK-27-32-amide solution for ICV or peripheral administration.
- Vehicle control (e.g., sterile saline).
- Food pellets for ad libitum access.
- Automated feeding monitoring system.

Procedure:

- Acclimatize rats to the experimental setup and handling.
- Fast the animals for a predetermined period (e.g., 12-24 hours) to ensure motivation to eat.
- Administer CCK-27-32-amide (or vehicle) via the desired route (e.g., ICV or intraperitoneal) at a specific time before the presentation of food.
- After the pretreatment period, administer CCK-8 (or vehicle) via the ICV route.
- Immediately after the CCK-8 injection, provide the rats with pre-weighed food pellets.
- Monitor and record food intake at regular intervals (e.g., 30, 60, 120 minutes).
- Analyze the data to compare food intake between the different treatment groups (Vehicle, CCK-8 alone, CCK-27-32-amide + CCK-8, CCK-27-32-amide alone).



 A significant reversal of the CCK-8-induced reduction in food intake by CCK-27-32-amide indicates central antagonist activity.



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Caption: Experimental workflow for assessing CNS antagonism of CCK-8-induced satiety.



Conclusion

The hexapeptide CCK-27-32-amide, particularly in its N-terminally protected form, serves as a noteworthy competitive antagonist of cholecystokinin receptors. Its ability to inhibit key physiological actions of CCK, such as gastrin-induced acid secretion and centrally-mediated satiety, highlights its significance as a research tool. While the available quantitative binding data is somewhat limited and often derived from related analogs, the collective evidence strongly supports its antagonistic profile. Further research to delineate its precise binding affinities for CCK-A and CCK-B receptors and to explore its therapeutic potential is warranted. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to further investigate the biological properties of this intriguing hexapeptide.

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References

- 1. Synthesis of Z-CCK-27-32-NH2, Z-Tyr(SO-3)-Met-Gly-Trp-Met-Asp-NH2, a cholecystokinin receptor antagonist and an inhibitor of gastrin-induced acid secretion -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brain CCK-B receptors mediate the suppression of dopamine release by cholecystokinin -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracerebroventricular injections of cholecystokinin octapeptide suppress feeding in rats-pharmacological characterization of this action PubMed [pubmed.ncbi.nlm.nih.gov]
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